

Designing Cell-Based Assays for the Mutant IDH1 Inhibitor, AGI-14100

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Compound of Interest		
Compound Name:	AGI-14100	
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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for designing and implementing cell-based assays to evaluate the activity of **AGI-14100**, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). Mutations in the IDH1 gene are a hallmark of several cancers, leading to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG). **AGI-14100** and its derivatives specifically target this mutant enzyme to reduce 2-HG levels, thereby impacting downstream epigenetic and cellular differentiation pathways. These protocols outline the necessary steps for cell line selection, inhibitor treatment, and the quantification of 2-HG as a primary pharmacodynamic biomarker.

Introduction to AGI-14100 and Mutant IDH1

Isocitrate dehydrogenase 1 (IDH1) is a key enzyme in cellular metabolism. In certain cancers, a recurrent somatic point mutation in the IDH1 gene, most commonly at the R132 residue, results in a gain-of-function. This mutant enzyme (mIDH1) acquires the novel ability to convert α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG)[1][2]. 2-HG competitively inhibits α -KG-dependent dioxygenases, leading to widespread epigenetic alterations, including DNA and histone hypermethylation, and a subsequent blockade of cellular differentiation[1][3].

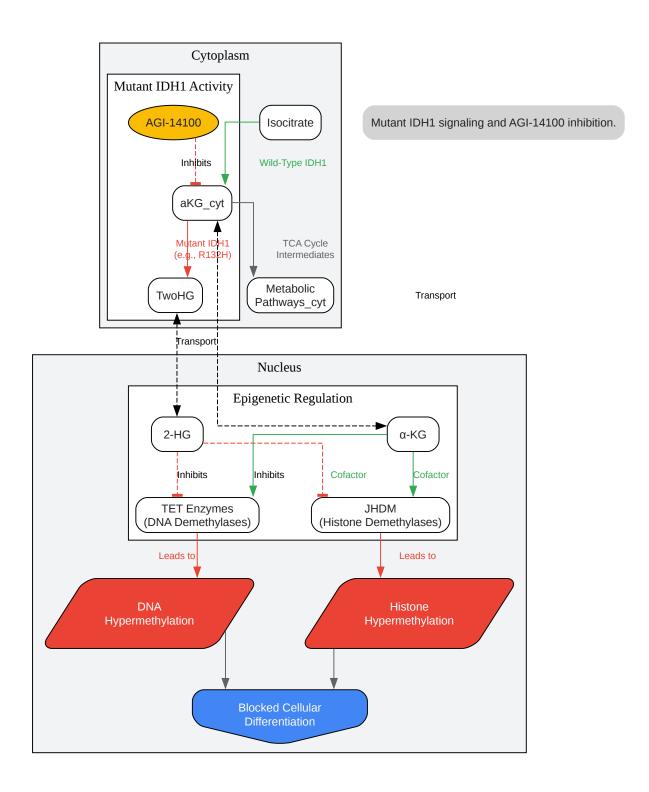


AGI-14100 is a metabolically stable and orally available small molecule inhibitor of mIDH1 with an IC50 of 6 nM[4]. It served as a critical tool compound and a precursor to the clinically approved drug Ivosidenib (AG-120)[4]. Cell-based assays are crucial for characterizing the potency and cellular effects of **AGI-14100** by measuring its ability to reduce 2-HG production in cancer cells harboring IDH1 mutations.

Signaling Pathway of Mutant IDH1 and Inhibition by AGI-14100

The primary signaling consequence of the IDH1 mutation is the dysregulation of epigenetic control. The diagram below illustrates this pathway and the mechanism of action for **AGI-14100**.





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Caption: Mutant IDH1 signaling and AGI-14100 inhibition.



Data Presentation: In Vitro Activity of mIDH1 Inhibitors

The following tables summarize the inhibitory activity of **AGI-14100** and related compounds against various mIDH1 enzymes and in cell-based assays.

Table 1: Biochemical Inhibitory Activity of **AGI-14100** against various IDH1 mutants.

Assay Type	IDH1 Mutation	IC50 (nM)
Enzyme	R132H	12
Enzyme	R132C	13
Enzyme	R132G	8
Enzyme	R132L	13
Enzyme	R132S	12

Data adapted from Popovici-Muller J, et al. (2018).[1]

Table 2: Cellular 2-HG Inhibition by mIDH1 Inhibitors in HT1080 (R132C) Cells.

Compound	Cellular IC50 (nM) for 2-HG Reduction
AG-120 (Ivosidenib)	13
AGI-14100	~ Single-digit nM potency reported
Novartis 530	34

Data for AG-120 and Novartis 530 from a comparative study.[1] **AGI-14100** potency is described as having a good balance of single-digit nM potency in cell-based assays.[1][5]

Experimental ProtocolsCell Line Selection and Culture



The choice of cell line is critical for a successful assay. It is essential to use a cell line that endogenously expresses a mutant form of IDH1.

Recommended Cell Lines:

- HT1080: A human fibrosarcoma cell line that endogenously expresses the IDH1-R132C mutation.
- U-87 MG (engineered): A human glioblastoma cell line that can be engineered to express IDH1-R132H.
- JJ012: A human chondrosarcoma cell line with an endogenous IDH1-R132C mutation.[2]

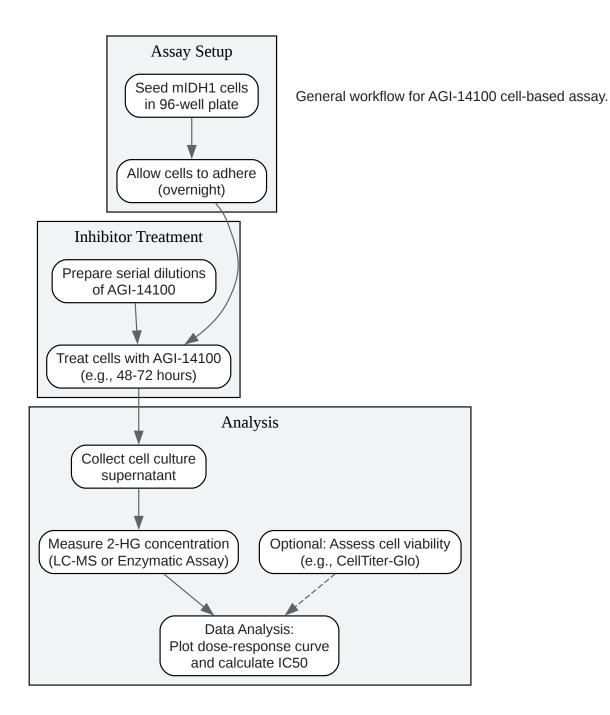
General Cell Culture Protocol:

- Culture cells in the appropriate medium (e.g., DMEM for HT1080) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Passage cells upon reaching 80-90% confluency.

General Workflow for AGI-14100 Cell-Based Assay

The following diagram outlines the general workflow for assessing the effect of **AGI-14100** on 2-HG production.





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Caption: General workflow for AGI-14100 cell-based assay.



Protocol for 2-HG Measurement in Cell Culture Supernatant

The primary readout for **AGI-14100** activity is the reduction of 2-HG levels. This can be measured by mass spectrometry (gold standard) or a higher-throughput enzymatic assay.

Method 1: LC-MS/MS for 2-HG Quantification (High Accuracy)

- Sample Preparation:
 - Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.
 - Treat cells with a dose range of AGI-14100 (e.g., 0.1 nM to 10 μM) for 48-72 hours.
 - Collect the cell culture medium.
 - For intracellular measurement, wash cells with ice-cold PBS, then lyse with 80% methanol pre-cooled to -80°C. Scrape the cells and pellet insoluble material by centrifugation.
- Metabolite Extraction:
 - To 100 μL of supernatant or cell lysate, add an internal standard (e.g., ¹³C₅-2-HG).
 - Precipitate proteins by adding 4 volumes of cold acetonitrile, vortex, and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
- Derivatization (Optional but improves chromatography):
 - Reconstitute the dried extract in a derivatization agent if required by the specific LC-MS method.
- LC-MS/MS Analysis:
 - Analyze the samples using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.



- Separate metabolites on a suitable column (e.g., HILIC or C18).
- Quantify 2-HG levels by comparing the peak area ratio of 2-HG to the internal standard against a standard curve.

Method 2: Enzymatic Fluorometric Assay for 2-HG (High-Throughput)

This method utilizes a D-2-hydroxyglutarate dehydrogenase (D2HGDH) enzyme that oxidizes D-2-HG to α -KG, with the concomitant reduction of NAD+ to NADH. The NADH is then used in a coupled reaction with diaphorase to convert a probe like resazurin into a fluorescent product (resorufin).

- Sample Collection:
 - Seed cells and treat with AGI-14100 in a 96-well plate as described above.
 - After the incubation period, carefully transfer 20-50 μL of the cell culture medium to a new 96-well plate.
- Deproteination:
 - Neutralize the medium if necessary and perform a deproteination step (e.g., using a spin filter or chemical precipitation) to prevent enzyme inhibition.
- Enzymatic Reaction:
 - Prepare a reaction mix containing D2HGDH, NAD+, diaphorase, and resazurin in an appropriate buffer.
 - Add the reaction mix to each well containing the supernatant.
 - Incubate the plate at 37°C for 60-90 minutes, protected from light.
- Fluorescence Measurement:
 - Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for resorufin (e.g., Ex/Em = 540/590 nm).



• Data Analysis:

- Generate a standard curve using known concentrations of D-2-HG.
- Calculate the concentration of 2-HG in the samples by interpolating from the standard curve.
- Plot the percent inhibition of 2-HG production versus the log concentration of AGI-14100 to determine the IC50 value.

Conclusion

The protocols and data presented here provide a comprehensive framework for researchers to design and execute robust cell-based assays for the evaluation of **AGI-14100** and other mIDH1 inhibitors. The primary endpoint of these assays, the quantification of 2-HG, serves as a direct and reliable measure of target engagement and cellular activity. These assays are indispensable tools in the preclinical development and mechanistic study of this important class of targeted cancer therapeutics.

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